1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride
Description
1-(4-Bromo-2-fluorophenyl)propan-2-amine hydrochloride is a halogenated arylalkylamine hydrochloride salt with the molecular formula C₉H₁₂BrClFN and a molecular weight of 268.56 g/mol . Its structure features a propan-2-amine backbone attached to a 4-bromo-2-fluorophenyl group, with the amine protonated as a hydrochloride salt. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, as evidenced by its inclusion in catalogs for chemical building blocks .
Properties
Molecular Formula |
C9H12BrClFN |
|---|---|
Molecular Weight |
268.55 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-6(12)4-7-2-3-8(10)5-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H |
InChI Key |
OIVJIPULYZIHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Br)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, phenylpropanamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring.
Amine Formation: The intermediate product is then subjected to amination to form the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amine group.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound to its corresponding amine.
Major Products Formed
Substitution: Formation of derivatives with different halogen or functional group substitutions.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in biological systems, leading to various biochemical effects.
Pathways Involved: It may influence signaling pathways, enzyme activity, or receptor binding, resulting in its observed effects.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares the target compound with key structural analogs, highlighting differences in substituents and molecular weight:
Key Observations :
- Halogen vs.
- Positional Isomerism : The geminal substitution in 2-(4-fluorophenyl)propan-2-amine HCl creates steric hindrance, which may reduce metabolic stability compared to the target compound .
- Amine Backbone Variations : The ethylamine and hydrazine derivatives ([13], [15]) exhibit distinct pharmacodynamic profiles due to differences in amine structure.
Physicochemical Properties
- Solubility: Bromine and fluorine substituents increase hydrophobicity, reducing aqueous solubility compared to non-halogenated analogs. For example, 1-(4-methoxyphenyl)propan-2-amine HCl (CAS 3706-26-1) is more polar due to the methoxy group, enhancing solubility in polar solvents .
- Molecular Weight : The target compound’s molecular weight (268.56 g/mol) is significantly higher than analogs lacking bromine (e.g., 189.66 g/mol for fluorophenyl derivatives), impacting bioavailability and diffusion rates .
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